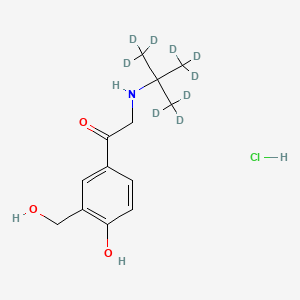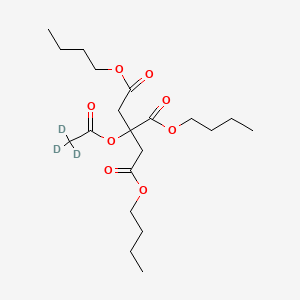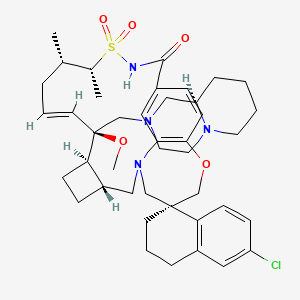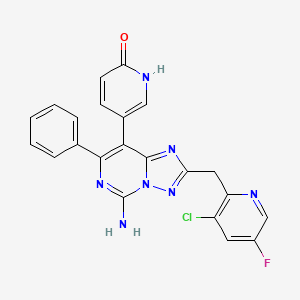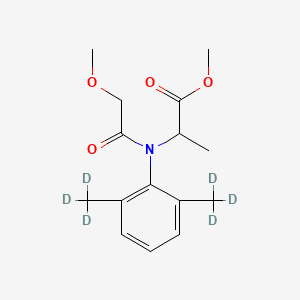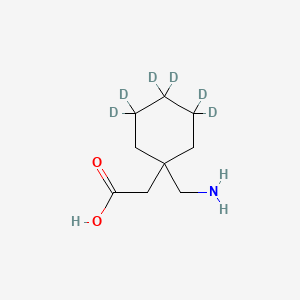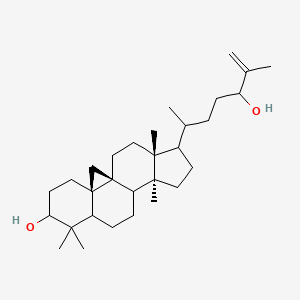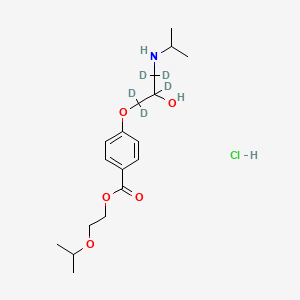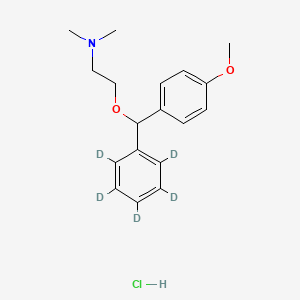
Medrylamine-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medrylamine-d5 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Medrylamine hydrochloride, where some hydrogen atoms are replaced by deuterium (D). This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Vorbereitungsmethoden
The preparation of Medrylamine-d5 (hydrochloride) involves the reaction of Medrylamine hydrochloride with deuterated sodium (D2O). This reaction results in the substitution of hydrogen atoms with deuterium, followed by crystallization to purify the compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring the stability and purity of the final product .
Analyse Chemischer Reaktionen
Medrylamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medrylamine-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of proteomics research
Wirkmechanismus
The mechanism of action of Medrylamine-d5 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study various biochemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Medrylamine-d5 (hydrochloride) is unique due to its stable isotope labeling with deuterium. Similar compounds include:
Medrylamine hydrochloride: The non-labeled version of the compound, used in similar research applications but without the benefits of stable isotope labeling.
Histaphen-d5 Hydrochloride: Another deuterium-labeled compound used in similar research applications.
Postafen-d5 Hydrochloride: A deuterium-labeled compound with similar applications in biochemical research
Medrylamine-d5 (hydrochloride) stands out due to its specific labeling, which provides enhanced stability and unique analytical properties, making it highly valuable in scientific research.
Eigenschaften
Molekularformel |
C18H24ClNO2 |
|---|---|
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |
InChI-Schlüssel |
ZLOMYDCFJHNHGM-REAAFBMTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
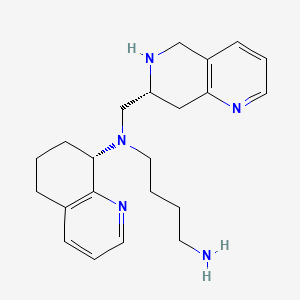
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)

